molecular formula C19H24ClN3O2S B2702533 3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1448046-32-9

3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2702533
CAS RN: 1448046-32-9
M. Wt: 393.93
InChI Key: UFPMYSZICGADIV-UHFFFAOYSA-N
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Description

3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides, including compounds structurally related to the one mentioned, have been extensively studied for their ability to inhibit carbonic anhydrases. These enzymes are crucial for various physiological processes, and their inhibitors are being explored for therapeutic purposes, such as treating glaucoma, epilepsy, and certain forms of cancer. For example, research has identified a novel class of [1,4]oxazepine-based primary sulfonamides that strongly inhibit human carbonic anhydrases, showcasing the therapeutic potential of sulfonamide derivatives in medicine (A. Sapegin et al., 2018).

Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been shown to exhibit significant anticancer activity. These complexes interact with DNA and demonstrate the ability to cleave it, suggesting a mechanism through which they exert their antiproliferative effects. Notably, the nature of the sulfonamide derivative influences the complex's ability to bind to and cleave DNA, which correlates with its cytotoxicity against cancer cells (M. González-Álvarez et al., 2013).

Anti-Inflammatory and Analgesic Properties

Sulfonamide derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds in this class have shown promising activity in preclinical models, indicating their potential for development into new therapeutic agents for treating inflammation and pain (I. G. Rathish et al., 2009).

Synthesis of Spirocyclopropane Anellated Heterocycles

In organic synthesis, sulfonamides serve as key intermediates for constructing complex molecules. For example, methods have been developed to synthesize spirocyclopropane anellated heterocycles using sulfonamide compounds. These heterocycles are of interest for their potential biological activities and as building blocks in organic synthesis (A. Meijere et al., 1989).

Fluorescent Probes for Biological Applications

Sulfonamide derivatives have been explored as selective fluorescent probes for biological applications, such as detecting reduced glutathione in living cells and serum. This application highlights the versatility of sulfonamide compounds in bioanalytical and diagnostic fields (Sheng-Qing Wang et al., 2013).

properties

IUPAC Name

3-chloro-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-13-17(20)7-4-8-19(13)26(24,25)21-12-15-11-18(14-9-10-14)23(22-15)16-5-2-3-6-16/h4,7-8,11,14,16,21H,2-3,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPMYSZICGADIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

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